Cas no 90072-77-8 (2-(methoxycarbonyl)-5-nitrobenzoic acid)

2-(Methoxycarbonyl)-5-nitrobenzoic acid is a versatile intermediate in organic synthesis, characterized by its nitro and carboxyl functional groups. The presence of both electron-withdrawing groups enhances its reactivity in electrophilic and nucleophilic substitution reactions, making it valuable for constructing complex aromatic compounds. Its methoxycarbonyl moiety further contributes to its utility in esterification and hydrolysis reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a precursor for active ingredients or fine chemicals. High purity and consistent quality ensure reliable performance in synthetic applications. Proper handling is advised due to its potential sensitivity to heat and strong oxidizing agents.
2-(methoxycarbonyl)-5-nitrobenzoic acid structure
90072-77-8 structure
Product Name:2-(methoxycarbonyl)-5-nitrobenzoic acid
CAS No:90072-77-8
MF:C9H7NO6
MW:225.154982805252
CID:3179601
PubChem ID:13221841
Update Time:2025-11-06

2-(methoxycarbonyl)-5-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 1,2-BENZENEDICARBOXYLIC ACID, 4-NITRO-, 1-METHYL ESTER
    • 2-(methoxycarbonyl)-5-nitrobenzoic acid
    • 2-(methoxycarbonyl)-5-nitrobenzoicacid
    • 2-methoxycarbonyl-5-nitrobenzoic acid
    • EN300-1628381
    • DTXSID70879700
    • SCHEMBL8423562
    • Phthalic acid, 4-nitro-, 1-methyl ester
    • 90072-77-8
    • F97106
    • Inchi: 1S/C9H7NO6/c1-16-9(13)6-3-2-5(10(14)15)4-7(6)8(11)12/h2-4H,1H3,(H,11,12)
    • InChI Key: CEEJSCAKNYSVHF-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC(=CC=1C(=O)O)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 225.02733694g/mol
  • Monoisotopic Mass: 225.02733694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 109Ų

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Additional information on 2-(methoxycarbonyl)-5-nitrobenzoic acid

Professional Introduction to 2-(methoxycarbonyl)-5-nitrobenzoic acid (CAS No. 90072-77-8)

2-(methoxycarbonyl)-5-nitrobenzoic acid, identified by the Chemical Abstracts Service registry number 90072-77-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a nitro group at the 5-position and a methyl ester at the 2-position of a benzoic acid backbone, has garnered considerable attention due to its versatile applications in synthetic chemistry and medicinal science.

The structural motif of 2-(methoxycarbonyl)-5-nitrobenzoic acid imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing and electron-donating substituents allows for diverse chemical transformations, including nucleophilic aromatic substitution, reduction, and coupling reactions. These properties have positioned this compound as a cornerstone in the development of novel pharmaceuticals and agrochemicals.

In recent years, advancements in drug discovery have highlighted the importance of nitroaromatic compounds due to their potential bioactivity. Studies have demonstrated that nitro groups can serve as pharmacophores, influencing both the potency and selectivity of therapeutic agents. The ester functionality in 2-(methoxycarbonyl)-5-nitrobenzoic acid further enhances its utility, enabling facile modifications to tailor pharmacokinetic profiles. This has led to its incorporation in the synthesis of inhibitors targeting various biological pathways.

One particularly notable area of research involves the application of 2-(methoxycarbonyl)-5-nitrobenzoic acid in the development of anti-inflammatory and anticancer agents. Researchers have leveraged its structural framework to design molecules that interact with key enzymes and receptors involved in disease pathways. For instance, derivatives of this compound have shown promise in modulating cyclooxygenase (COX) enzymes, which are pivotal in inflammation regulation. The nitro group's ability to undergo bioactivation via enzymatic or chemical reduction has been exploited to generate reactive intermediates that interfere with tumor cell proliferation.

The pharmaceutical industry has also explored the use of 2-(methoxycarbonyl)-5-nitrobenzoic acid as a precursor for radiolabeled compounds used in diagnostic imaging. The stability of the nitro group under various conditions makes it an ideal candidate for incorporation into positron emission tomography (PET) probes. Such applications have enhanced our ability to visualize biological processes at the molecular level, contributing to more accurate disease diagnosis and treatment monitoring.

Beyond medicine, 2-(methoxycarbonyl)-5-nitrobenzoic acid finds utility in materials science, particularly in the synthesis of advanced polymers and coatings. Its aromatic structure provides excellent thermal stability and mechanical strength when incorporated into polymer matrices. Additionally, the nitro group can serve as a handle for further functionalization, enabling the creation of tailored material properties for specific applications.

The synthesis of 2-(methoxycarbonyl)-5-nitrobenzoic acid typically involves nitration followed by esterification. Recent innovations in synthetic methodologies have focused on improving yields and reducing byproduct formation. Green chemistry principles have been increasingly applied, with researchers exploring catalytic systems that minimize waste and energy consumption. Such advancements align with global efforts to promote sustainable chemical manufacturing practices.

In conclusion, 2-(methoxycarbonyl)-5-nitrobenzoic acid (CAS No. 90072-77-8) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and diagnostic imaging. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for researchers seeking to develop innovative solutions to complex challenges. As scientific understanding continues to evolve, the potential applications of this compound are expected to expand further, reinforcing its significance in modern chemistry.

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